Cyp51-IN-16

Antifungal Drug Discovery Candida albicans MIC Assay

Cyp51-IN-16, also designated as compound C6 in the primary literature, is a synthetic phenylpyrimidine derivative that functions as a small-molecule inhibitor of cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. It has been characterized through a multi-round structural optimization program targeting the CYP51 active site, with demonstrated in vitro efficacy against a panel of clinically relevant pathogenic fungi.

Molecular Formula C24H20FN5O3
Molecular Weight 445.4 g/mol
Cat. No. B12363438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp51-IN-16
Molecular FormulaC24H20FN5O3
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C(CN2C=CN=C2)NC(=O)C3=CN=C(N=C3)C4=CC(=CC=C4)F
InChIInChI=1S/C24H20FN5O3/c1-33-20-7-5-16(6-8-20)22(31)21(14-30-10-9-26-15-30)29-24(32)18-12-27-23(28-13-18)17-3-2-4-19(25)11-17/h2-13,15,21H,14H2,1H3,(H,29,32)
InChIKeyAZFREAWDZZKWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp51-IN-16 (Compound C6): A Phenylpyrimidine CYP51 Inhibitor with Documented Antifungal and Antitumor Activity


Cyp51-IN-16, also designated as compound C6 in the primary literature, is a synthetic phenylpyrimidine derivative that functions as a small-molecule inhibitor of cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase [1]. It has been characterized through a multi-round structural optimization program targeting the CYP51 active site, with demonstrated in vitro efficacy against a panel of clinically relevant pathogenic fungi [1]. Beyond its primary antifungal mechanism, the compound has also been reported to inhibit the growth of specific tumor cell lines, including MDA-MB-231, DU145, and L929 cells [1].

Why Generic CYP51 Inhibitor Substitution is Not Advisable for Cyp51-IN-16 Research Applications


CYP51 is a validated antifungal target, yet the pharmacological profile of inhibitors within this class is highly sensitive to minor structural modifications. The development of Cyp51-IN-16 (C6) involved three iterative rounds of scaffold optimization, wherein subtle changes to the phenylpyrimidine core—such as the substitution of a 4-methoxy group for a 4-methyl group—dramatically altered antifungal potency by over an order of magnitude against key Candida species [1]. Consequently, substituting Cyp51-IN-16 with a close structural analog like C5, or with a first-generation azole such as fluconazole, introduces significant variability in MIC values, mammalian cytotoxicity, and hepatic metabolic stability. The following quantitative evidence demonstrates that Cyp51-IN-16 possesses a specific, data-backed profile that is not interchangeable with its in-class comparators [1].

Quantitative Evidence for Cyp51-IN-16: Head-to-Head Comparisons Against Clinical Antifungal Standards


Superior Antifungal Potency of Cyp51-IN-16 Against Candida albicans Compared to Fluconazole

In standardized CLSI M27-A3 broth microdilution assays, Cyp51-IN-16 (C6) demonstrated significantly lower MIC values than the clinical first-line agent fluconazole (FLC) against two distinct strains of Candida albicans. For C. albicans ATCC SC5314, the MIC of C6 was 0.25 μg/mL compared to 0.5 μg/mL for FLC. For C. albicans CPCC400616, the MIC of C6 was 1 μg/mL, equivalent to the FLC value [1].

Antifungal Drug Discovery Candida albicans MIC Assay

Enhanced Antifungal Spectrum of Cyp51-IN-16 Against Non-albicans Candida Species Versus Fluconazole

Cyp51-IN-16 (C6) exhibits potent activity against multiple non-albicans Candida species, with MIC values ranging from 0.25 to 1 μg/mL. This profile compares favorably to fluconazole (FLC), which showed higher MICs against several of these pathogens. Notably, against Candida krusei—a species intrinsically resistant to fluconazole—C6 displayed an MIC of 1 μg/mL, whereas FLC had an MIC of 8 μg/mL [1]. Against Candida glabrata, C6 was 4-fold more potent (MIC 1 μg/mL vs. 4 μg/mL for FLC). Against Candida tropicalis, C6 was 2-fold more potent (MIC 0.25 μg/mL vs. 0.5 μg/mL) [1].

Non-albicans Candida Antifungal Resistance MIC Panel

Favorable Mammalian Cytotoxicity Profile of Cyp51-IN-16 Relative to Ketoconazole

In a CCK-8 cytotoxicity assay using three nucleated mammalian cell lines (MDA-MB-231, DU145, and L929), Cyp51-IN-16 (C6) demonstrated weak cytotoxicity, maintaining high cell viability even at a concentration of 32 μM. In direct comparison, the FDA-approved antifungal ketoconazole exhibited significantly greater cytotoxicity at the same concentration, with substantially reduced cell viability observed across all three cell lines [1].

Cytotoxicity Selectivity Index Drug Safety

Human Liver Microsomal Stability of Cyp51-IN-16

The metabolic stability of Cyp51-IN-16 (C6) was evaluated in human liver microsomes in vitro. The compound exhibited a half-life (T1/2) of 14.8 minutes, with a calculated intrinsic clearance (CLint) of 0.0936 mL min⁻¹ mg⁻¹. After 60 minutes of incubation, 6.33% of the parent compound remained [1]. While no direct comparator was included in this specific assay, this data provides a baseline pharmacokinetic parameter for the compound.

Metabolic Stability Human Liver Microsomes Half-life

Cyp51-IN-16 CYP450 Isozyme Inhibition Profile

To assess potential drug-drug interaction risks, Cyp51-IN-16 (C6) was screened for inhibitory activity against five major human CYP450 isoforms at a concentration of 10 μM. The compound exhibited minimal inhibition of CYP1A2 (38.4% inhibition) but showed >70% inhibition of CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1]. Specifically, inhibition rates were: CYP2C9 (89.8%), CYP2C19 (89.4%), CYP2D6 (72.3%), and CYP3A4 (92.3%). This profile indicates a potential for interactions with drugs metabolized by these pathways.

CYP450 Inhibition Drug-Drug Interaction Safety Pharmacology

Impact of Phenyl Ring Substitution on Antifungal Activity: C6 vs. C5

A direct comparison between Cyp51-IN-16 (C6, 4-OMe substituent) and its close analog C5 (4-Me substituent) reveals a 4-fold improvement in potency against C. albicans ATCC SC5314 (MIC 0.25 μg/mL for C6 vs. 1 μg/mL for C5) and a 2-fold improvement against C. krusei (MIC 1 μg/mL for C6 vs. 4 μg/mL for C5). This substitution of a methoxy group for a methyl group on the terminal phenyl ring significantly enhances antifungal activity against multiple Candida species [1].

Structure-Activity Relationship SAR Lead Optimization

Recommended Research and Preclinical Application Scenarios for Cyp51-IN-16


Structure-Activity Relationship (SAR) Studies for Phenylpyrimidine CYP51 Inhibitors

The quantitative head-to-head MIC comparison between Cyp51-IN-16 (C6, 4-OMe) and its immediate analog C5 (4-Me) provides a foundational SAR data point for medicinal chemistry programs. C6's 4-fold improvement in potency against C. albicans (ATCC SC5314) and C. tropicalis, as well as its 2-fold improvement against C. krusei, demonstrates the critical role of the 4-methoxy substituent [1]. Researchers can leverage C6 as a reference standard to benchmark new analogs and to probe the hydrophobic cavity of the CYP51 active site.

In Vitro Efficacy Screening Against Fluconazole-Resistant Candida Species

Cyp51-IN-16 (C6) has shown an 8-fold improvement in MIC against the intrinsically fluconazole-resistant pathogen Candida krusei (MIC 1 μg/mL vs. 8 μg/mL for FLC) and a 4-fold improvement against Candida glabrata (MIC 1 μg/mL vs. 4 μg/mL for FLC) [1]. These data support the use of Cyp51-IN-16 as a positive control or reference inhibitor in high-throughput screening campaigns designed to identify novel compounds with activity against drug-resistant non-albicans Candida strains.

Selectivity and Cytotoxicity Benchmarking in Mammalian Cell Models

The direct comparison of Cyp51-IN-16 (C6) with ketoconazole in CCK-8 cytotoxicity assays against MDA-MB-231, DU145, and L929 cell lines revealed that C6 maintains significantly higher cell viability at 32 μM [1]. This positions Cyp51-IN-16 as a valuable comparator tool for evaluating the selectivity index of new antifungal leads. It can serve as a benchmark for 'low-cytotoxicity' in early-stage drug discovery programs aiming to mitigate the hepatotoxicity and off-target effects commonly associated with azole antifungals.

Pharmacokinetic Profiling and DMPK Lead Optimization

Cyp51-IN-16 (C6) has been characterized for its in vitro metabolic stability in human liver microsomes, yielding a half-life of 14.8 minutes [1]. This quantitative DMPK parameter provides a baseline for medicinal chemists seeking to improve metabolic stability through structural modification. Furthermore, the detailed CYP450 inhibition profile—showing >80% inhibition of CYP2C9, CYP2C19, and CYP3A4 at 10 μM—allows researchers to assess potential drug-drug interaction risks and to design analogs with cleaner CYP profiles [1].

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